molecular formula C9H8F2O B13603346 1-(3,4-Difluorophenyl)cyclopropan-1-ol

1-(3,4-Difluorophenyl)cyclopropan-1-ol

Cat. No.: B13603346
M. Wt: 170.16 g/mol
InChI Key: PANMLGAQHHJPBW-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclopropan-1-ol is a chemical compound characterized by a cyclopropane ring substituted with a 3,4-difluorophenyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)cyclopropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorobenzene and a suitable cyclopropane precursor.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using reagents such as diazomethane or diethylzinc in the presence of a catalyst.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)cyclopropan-1-ol undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions, such as hydrogenation, to saturate the cyclopropane ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclopropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways: It can modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)cyclopropan-1-ol can be compared with other similar compounds to highlight its uniqueness:

    1-(2,6-Difluorophenyl)cyclopropan-1-ol: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring, leading to different chemical and biological properties.

    1-(3,4-Difluorophenyl)cyclopropan-1-amine: This compound has an amine group instead of a hydroxyl group, resulting in different reactivity and applications.

    1-(3,4-Difluorophenyl)cyclopropylamine Hydrochloride: This is the hydrochloride salt form of the amine derivative, which may have different solubility and stability properties.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(3,4-difluorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H8F2O/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2

InChI Key

PANMLGAQHHJPBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=C(C=C2)F)F)O

Origin of Product

United States

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